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Hexahydro-1-(phenylthio)-2H-azepin-2-one

Cat. No.: B1219224
CAS No.: 36452-23-0
M. Wt: 221.32 g/mol
InChI Key: HVIHQLGJOGGHSI-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Lactam Systems in Organic Chemistry

Seven-membered lactams, known systematically as azepan-2-ones, are a prominent class of cyclic amides in organic chemistry. wikipedia.org The parent compound, ε-caprolactam, is a large-scale industrial chemical, primarily serving as the monomer for the production of Nylon-6. valcogroup-valves.com Beyond this industrial significance, the azepinone scaffold is a privileged structure in medicinal chemistry and organic synthesis. researchgate.netnih.gov These seven-membered rings are conformationally flexible, existing in non-planar chair and boat conformations, which can be crucial for their biological activity. lifechemicals.comslideshare.net The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of its properties, making it a valuable template for drug design. lifechemicals.com Azepinone derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents. nih.govnih.gov

Significance of Sulfur-Containing Moieties in Heterocyclic Compounds

The incorporation of sulfur atoms into heterocyclic compounds often imparts unique physicochemical properties and biological activities. bookpi.orgnih.govopenmedicinalchemistryjournal.com Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring these moieties. nih.govnih.govresearchgate.net The presence of sulfur can influence a molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets. nih.govresearchgate.net Functional groups such as thioethers, sulfonamides, and sulfones are common in a wide array of pharmaceuticals. nih.gov The development of synthetic methods for creating sulfur-containing heterocycles is an active area of research, driven by their potential applications in drug discovery and materials science. rsc.orgnih.govthieme-connect.com These compounds have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. bookpi.orgnih.govresearchgate.net

Historical Context and Evolution of Azepinone Synthesis Methodologies

The synthesis of azepinones has evolved significantly over time. Historically, the industrial production of the parent ε-caprolactam has been dominated by methods starting from cyclohexanone (B45756) or cyclohexane. valcogroup-valves.com A key step in many of these processes is the Beckmann rearrangement of cyclohexanone oxime, an acid-catalyzed transformation that yields caprolactam. wikipedia.orgvalcogroup-valves.com Other classical methods include the Schmidt reaction of cyclic ketones with hydrazoic acid. wikipedia.org

In recent decades, a diverse array of more sophisticated and versatile methods for the synthesis of functionalized azepinones has been developed. These include:

Ring expansion reactions: These methods often start from smaller five or six-membered rings and expand them to the seven-membered azepinone core using various techniques, including thermal, photochemical, and microwave-assisted reactions. benthamdirect.comresearchgate.net

Metal-catalyzed reactions: Transition metals like palladium and copper have been employed in catalytic cycles to construct the azepinone ring system. For instance, palladium-catalyzed amination followed by intramolecular cyclocarbonylation has proven effective. acs.org Rhodium-catalyzed (4+3)-cycloadditions of vinyl ketenes and α-imino carbenes represent a modern approach to generate functionalized azepinones. nih.govacs.org

Photochemical methods: The use of light to promote chemical reactions has also been applied to azepinone synthesis. High-power UV light can induce the decomposition of aryl azides in the presence of nucleophiles to form azepinone derivatives. nih.gov More recently, milder conditions using visible light have been developed for these transformations. nih.gov

This evolution from harsh, classical methods to more refined, catalytic, and photochemical strategies has greatly expanded the accessibility and diversity of substituted azepinone derivatives.

Current Research Landscape of Functionalized Azepinone Derivatives

Current research on functionalized azepinone derivatives is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their biological activities. Researchers are actively designing and synthesizing new azepinone-containing compounds with potential applications in medicine and materials science. nih.govmdpi.comresearchgate.net

Recent advances in synthetic chemistry have enabled the creation of azepinone derivatives with a wide range of substituents and functional groups. nih.govacs.orgresearchgate.net For example, copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes have been developed to produce trifluoromethyl-substituted azepin-2-carboxylates. mdpi.com These fluorinated derivatives are of particular interest due to the often-beneficial effects of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates.

In the realm of medicinal chemistry, azepinone-based compounds are being investigated for various therapeutic targets. For instance, certain aryl-fused seven-membered lactams have been identified as potent antimitotic agents that phenocopy the inhibition of aurora kinase B, a key protein in cell division, suggesting their potential as anticancer drugs. acs.org The inherent structural flexibility of the azepane ring continues to make it an attractive scaffold for the design of inhibitors for a variety of enzymes. lifechemicals.com The ongoing development of innovative synthetic routes and the continued discovery of new biological activities ensure that functionalized azepinone derivatives will remain an important area of chemical research.

Chemical Compound Information

PropertyValueSource
IUPAC Name 1-(phenylsulfanyl)azepan-2-one bookpi.org
Molecular Formula C12H15NOS bookpi.orgnih.gov
Molecular Weight 221.32 g/mol bookpi.org
CAS Number 36452-23-0 bookpi.orgnih.gov
Boiling Point 343.4°C at 760mmHg nih.gov
Flash Point 161.5°C nih.gov
Density 1.17g/cm³ nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NOS B1219224 Hexahydro-1-(phenylthio)-2H-azepin-2-one CAS No. 36452-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylsulfanylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NOS/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHQLGJOGGHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067981
Record name 2H-Azepin-2-one, hexahydro-1-(phenylthio)-
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Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36452-23-0
Record name Hexahydro-1-(phenylthio)-2H-azepin-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylthio)-epsilon-caprolactam
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Record name 2H-Azepin-2-one, hexahydro-1-(phenylthio)-
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Record name 2H-Azepin-2-one, hexahydro-1-(phenylthio)-
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Record name Hexahydro-1-(phenylthio)-2H-azepin-2-one
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Reaction Mechanisms and Reactivity of Hexahydro 1 Phenylthio 2h Azepin 2 One

Mechanistic Pathways of Formation Reactions

The formation of hexahydro-1-(phenylthio)-2H-azepin-2-one typically involves the N-sulfenylation of ε-caprolactam. This process establishes a covalent bond between the lactam nitrogen and a sulfur atom. The primary synthetic route does not involve the closure of the azepinone ring itself, but rather the functionalization of the pre-formed caprolactam ring system. wikipedia.orgucm.es

The synthesis of N-acylsulfenamides, such as this compound, can be achieved through several pathways, including the reaction of a lactam with a sulfenylating agent. A common method involves the reaction of ε-caprolactam with phenylsulfenyl chloride (PhSCl) or a similar electrophilic sulfur reagent.

The mechanism generally proceeds via a nucleophilic attack from the lactam nitrogen onto the electrophilic sulfur atom of the sulfenylating agent. In the absence of a strong base, the lactam exists in equilibrium with its more nucleophilic lactim tautomer, although the lactam form predominates. The reaction can be slow without a catalyst, as the nitrogen atom of the amide is not strongly nucleophilic.

Key Intermediates:

Lactam Anion: In the presence of a non-nucleophilic base (e.g., sodium hydride), ε-caprolactam is deprotonated to form its corresponding anion. This anion is a significantly more potent nucleophile than the neutral lactam, and it readily attacks the electrophilic sulfur of the phenylsulfenylating agent.

Tetrahedral Intermediate: While less common for N-S bond formation compared to C-N bond formation, a transient intermediate or a highly polarized transition state resembling an intermediate is formed upon nucleophilic attack.

The rate-determining step in this reaction is typically the nucleophilic attack of the lactam nitrogen on the electrophilic sulfur center, leading to the formation of the N-S bond. nih.govchemrxiv.org The energy barrier of this step is influenced by the nucleophilicity of the lactam and the electrophilicity of the sulfenylating agent.

An alternative pathway involves the electrochemical oxidative cross-coupling of lactams with thiols, which proceeds without an external oxidant and generates N-acylsulfenamides in good yields. researchgate.net Radical-based mechanisms have also been explored, particularly for β-lactams, using N-bromo precursors and disulfides in the presence of a radical catalyst like TEMPO. nih.govacs.org

Catalysts play a crucial role in activating the reactants and improving the efficiency and selectivity of the N-sulfenylation reaction. The choice of catalyst dictates the mechanistic pathway.

Base Catalysis: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used to deprotonate the lactam. mdpi.com This generates the highly nucleophilic lactam anion, which dramatically accelerates the rate of sulfenylation. Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can be employed in two-phase systems to facilitate the reaction between the lactam salt and the sulfenylating agent. mdpi.com

Lewis Acid Catalysis: Lewis acids can be used to activate the sulfenylating agent. For instance, a Lewis acid could coordinate to the leaving group (e.g., chloride in PhSCl), making the sulfur atom more electrophilic and susceptible to attack by the neutral lactam.

Radical Catalysis: In pathways involving radical intermediates, catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are used. nih.gov These catalysts facilitate the formation of a nitrogen-centered radical from an N-halo lactam, which then reacts with a disulfide to form the N-S bond. acs.org

Table 1: Catalysts in Lactam N-Functionalization

Catalyst Type Role Example Reaction Type
Base Deprotonates lactam N-H, increasing nucleophilicity. Sodium Hydride (NaH) Nucleophilic Substitution
Phase-Transfer Catalyst Transports anionic lactam to organic phase. Tetrabutylammonium Bromide (TBAB) Nucleophilic Substitution
Radical Initiator Promotes formation of nitrogen-centered radical. TEMPO Radical Sulfenylation
Amidine-based Promotes asymmetric N-acylation via lactim tautomer. Cl-PIQ Enantioselective Acylation

The formation of this compound is an N-functionalization reaction of a pre-existing seven-membered ring, not an azepinone ring closure. Therefore, a transition state analysis for ring closure is not directly applicable to its synthesis. Instead, the analysis focuses on the transition state of the N-S bond-forming step.

Computational studies on related reactions, such as the N-acylation of lactams, indicate that the reaction proceeds through the lactim tautomer. nih.gov The transition state for the N-sulfenylation likely involves a similar arrangement. For the reaction between a lactam anion and phenylsulfenyl chloride, the transition state would feature an elongated N-S bond being formed and a C-l bond being broken. The geometry would be approximately trigonal bipyramidal around the sulfur atom.

Studies on the hydrolysis of related β-lactams and β-sultams show that the nature of the transition state (early or late) can be determined by examining the influence of leaving group electronics on the reaction rate (Brønsted analysis). nih.gov For the enzyme-catalyzed hydrolysis of N-aroyl β-lactams, an early transition state was indicated, whereas a later transition state was suggested for the sulfonylation of β-lactamase by N-aroyl β-sultams. nih.gov A similar analysis for the N-sulfenylation of caprolactam would provide insight into the charge distribution and geometry of the transition state for N-S bond formation.

Electrophilic Reactivity of the Phenylthio Group

The N-S bond in this compound is polarized, with the sulfur atom being susceptible to electrophilic attack and also capable of acting as an electrophilic center itself, particularly upon activation.

The sulfur atom of the phenylthio group can be activated by strong electrophiles to form a reactive sulfonium (B1226848) ion intermediate. A key example of this reactivity is the use of N-(phenylthio)-ε-caprolactam as a promoter for the activation of thioglycosides in oligosaccharide synthesis. nih.govscispace.com

In this process, the compound reacts with a powerful electrophile, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), at room temperature. The lone pair on the sulfur atom attacks one of the highly electrophilic sulfur atoms of Tf₂O, leading to the formation of a highly reactive sulfonium intermediate and releasing a triflate anion. This intermediate possesses a good leaving group attached to the sulfur, rendering it a potent electrophilic sulfenylating agent. It then readily activates a thioglycoside by abstracting its thioalkyl or thioaryl group, facilitating subsequent glycosidic bond formation with a glycosyl acceptor. nih.gov This demonstrates the compound's utility as a sulfenyl group transfer agent via a sulfonium ion pathway.

Table 2: Activation and Reaction of N-(phenylthio)-ε-caprolactam

Step Reactants Intermediate/Product Description
1. Activation N-(phenylthio)-ε-caprolactam + Triflic Anhydride (Tf₂O) [Caprolactam-S(Ph)-S(O)₂CF₃]⁺ (Sulfonium Intermediate) Formation of a highly reactive sulfonium species.
2. Sulfenyl Transfer Sulfonium Intermediate + Thioglycoside Activated Glycosyl Donor The sulfonium ion activates the thioglycoside for glycosylation.

This reactivity is analogous to the proposed biological mechanism of action for some N-thiolated β-lactams, which are believed to act as prodrugs that transfer their thio-group to biological thiols like coenzyme A. acs.orgnih.gov

The sulfur atom in the phenylthio group is in its lowest oxidation state (+2) and is susceptible to oxidation. Standard oxidizing agents can convert the sulfide (B99878) moiety into higher oxidation states, namely a sulfoxide (B87167) (sulfinamide) and a sulfone (sulfonamide).

Oxidation to Sulfinamide: Mild oxidation, for instance with one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, would be expected to produce N-(phenylsulfinyl)azepan-2-one. This introduces a chiral center at the sulfur atom.

Oxidation to Sulfonamide: Stronger oxidation conditions, such as using an excess of m-CPBA or hydrogen peroxide, would lead to the formation of N-(phenylsulfonyl)azepan-2-one. In this species, the sulfur atom is in its highest oxidation state (+6).

These oxidative transformations significantly alter the electronic properties and reactivity of the molecule. The resulting N-sulfinyl and N-sulfonyl lactams are more electron-deficient at the nitrogen and are important intermediates in organic synthesis. For example, N-sulfonyl amides are known to be highly reactive in certain cross-coupling reactions. dntb.gov.ua

Nucleophilic Reactivity at the Lactam Carbonyl and Nitrogen

The reactivity of the lactam portion of this compound is influenced by the electron-withdrawing nature of the adjacent phenylthio group. This affects the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

The amide bond within the caprolactam ring is susceptible to cleavage under various conditions. In a reaction analogous to hydrolysis, the seven-membered ring can be opened to yield derivatives of 6-aminocaproic acid. The N-S bond is a key feature, and its cleavage can be a competing pathway. In some contexts, such as with cysteine thioesters, intramolecular thioester-to-imide acyl transfer can lead to peptide backbone cleavage, a reaction pathway that highlights the unique reactivity imparted by the sulfur linkage. nih.gov While direct studies on this compound are not extensively detailed in this specific context, the principles of amide chemistry suggest that hydrolysis or aminolysis would lead to ring-opened products.

The cleavage of C–S bonds in organosulfur compounds is a growing field of study, often requiring specific catalytic conditions to proceed efficiently due to the bond's general inertness. nih.gov In the case of this compound, the N-S bond cleavage would be a primary consideration in its degradation or transformation pathways.

Table 1: Potential Products from Nucleophilic Attack and Ring-Opening of this compound This table presents hypothetical products based on established principles of amide and N-S bond chemistry.

Reagent/ConditionExpected Major ProductReaction Type
H₂O / H⁺ or OH⁻6-Aminocaproic acid and Phenylsulfenic acid (or its disproportionation products)Hydrolysis / Ring-Opening
R-NH₂ (Amine)N-substituted 6-aminocaproamideAminolysis / Ring-Opening
Strong Reducing Agent (e.g., LiAlH₄)Azepane and ThiophenolReduction of Amide and Cleavage of N-S bond

The nitrogen atom in a standard lactam is not strongly nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. For N-alkylation or N-acylation to occur, the nitrogen typically must be deprotonated with a strong base. Studies on related heterocyclic systems, such as 1,3-diazaoxindoles, have shown that alkylation can be directed to the nitrogen atom using bases like sodium hydroxide or butyllithium. mdpi.com

In the case of this compound, direct N-alkylation or N-acylation is not its most commonly cited reaction. Instead, the compound is noted for its use as a promoter in glycosylation reactions. nih.govamazonaws.com This process involves the activation of the compound with an agent like trifluoromethanesulfonic anhydride, which reacts at the sulfur atom, making the phenylthio group a better leaving group and facilitating the glycosidic bond formation. nih.govamazonaws.com This highlights that the N-S bond is the primary site of reactivity for acylation-like activation, rather than the lactam nitrogen undergoing a stable alkylation or acylation to retain the original ring structure.

Radical Reactions Involving the Phenylthio Group

The nitrogen-sulfur bond in this compound is relatively weak and can undergo homolytic cleavage to initiate radical reactions. libretexts.orgnih.gov These pathways are of significant interest in synthetic organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govprinceton.edu

The homolytic cleavage of a carbon-sulfur or, in this case, a nitrogen-sulfur bond is a key step in many radical processes. researchgate.net Upon treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), or under photolytic conditions, the N-S bond in this compound can break to form a caprolactam-N-yl radical and a phenylthiyl radical (PhS•).

The stability of the resulting radical species influences the subsequent reaction course. The phenylthiyl radical is a relatively stable sulfur-centered radical that can participate in various addition and propagation steps. libretexts.org The formation of radicals from organosulfur compounds is a well-established method for generating reactive intermediates in synthesis. nih.gov

Once generated, the radical species can undergo intermolecular or intramolecular reactions. A prominent application of radical chemistry is in the formation of cyclic structures through radical cyclization. beilstein-journals.orgsemanticscholar.org If the caprolactam ring were further substituted with an unsaturated moiety, the initially formed lactam-N-yl radical could undergo an intramolecular cyclization.

Research on the radical cyclization of related N-substituted amides, such as 2,2-bis(phenylthio)-N-methyl-N-(6-phenylcyclohex-1-en-1-yl)acetamide, demonstrates the synthetic utility of such pathways. semanticscholar.orgresearchgate.net In these reactions, a carbon-centered radical is typically generated, which then cyclizes onto a nearby double bond. The presence of a phenylthio group can stabilize the radical intermediate, providing it with a sufficient lifetime to undergo the desired cyclization. semanticscholar.org

Table 2: Representative Conditions for Radical Cyclization of an N-Acyl-type Precursor Data adapted from studies on related N-substituted amide systems to illustrate typical reaction parameters. semanticscholar.orgresearchgate.net

SubstrateReagentsSolventConditionsProduct TypeYield
2,2-bis(phenylthio)acetamide derivativeBu₃SnH, AIBNToluene (B28343)RefluxOctahydroindol-2-ones (cis/trans mixture)61%
2-Chloroacetamide derivativeBu₃SnH, AIBNTolueneRefluxOctahydroindol-2-ones (cis/trans mixture)13%

Stereochemical Considerations in Reactions of this compound

The stereochemical outcome of reactions involving this compound is governed by the conformation of the seven-membered azepane ring and the nature of the transition states. The flexible seven-membered ring can adopt multiple chair and boat-like conformations, and the preferred conformation can dictate the facial selectivity of an incoming reagent.

In the context of its use as a glycosylation promoter, the stereochemistry of the newly formed glycosidic bond is a critical consideration. nih.gov The reaction conditions and the structure of the substrates play a role in determining whether the α or β anomer is formed preferentially.

For radical cyclization reactions, the stereochemistry of the product is often determined by the geometry of the transition state. princeton.edu For example, in 5-endo-trig cyclizations of related systems, the formation of cis- and trans-fused ring systems can be controlled by the substituents on the radical precursor. semanticscholar.orgresearchgate.net The coupling constants observed in NMR spectroscopy are instrumental in determining the relative stereochemistry of the cyclized products. semanticscholar.org The stereochemical preferences are often rationalized by examining the conformational preferences of the transition state structures, which seek to minimize steric interactions. princeton.edu

Theoretical and Computational Studies on Hexahydro 1 Phenylthio 2h Azepin 2 One

Molecular Orbital Calculations and Electronic Structure Analysis

The electronic structure of Hexahydro-1-(phenylthio)-2H-azepin-2-one is fundamentally governed by the interplay between the caprolactam ring and the N-phenylthio substituent. The nitrogen atom of the lactam is bonded to a sulfur atom, creating an N-sulfenylated amide functionality. This N-S bond significantly influences the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In this compound, the HOMO is expected to be localized primarily on the phenylthio group, specifically involving the lone pairs of the sulfur atom and the π-system of the phenyl ring. The sulfur atom, being a better electron-pair donor than oxygen, contributes significantly to the energy and character of the HOMO. nih.govnih.gov

The LUMO is likely centered on the carbonyl group (C=O) of the lactam ring, specifically the π* antibonding orbital. The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another dictates reactivity, making the HOMO-LUMO interaction paramount. wikipedia.org

Table 1: Illustrative Frontier Orbital Contributions for Related Amide and Thioamide Systems This table presents typical data from related systems to illustrate the expected orbital characteristics.

Functional GroupTypical HOMO LocationTypical LUMO LocationEstimated HOMO-LUMO Gap (eV)Predicted Reactivity Center
Simple AmideNitrogen lone pair, Oxygen lone pairC=O π* orbital~5.0 - 6.0Carbonyl Carbon (Electrophilic)
N-Arylthio AmideSulfur lone pairs, Phenyl π-systemC=O π* orbital~4.0 - 5.0Sulfur (Nucleophilic), Carbonyl Carbon (Electrophilic)

Data is synthesized from general principles of FMO theory and comparative studies on amides and thioamides. nih.govmdpi.com

Electron Density Distribution and Reactivity Prediction

The electron density distribution in this compound is highly polarized. The electronegative oxygen atom of the carbonyl group withdraws electron density, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Conversely, the sulfur atom of the phenylthio group is a soft nucleophilic center due to its available lone pairs. The N-S bond itself is a point of interest; studies on N-sulfenylated β-lactams show that this bond can be cleaved, allowing the transfer of the thio group. acs.org This suggests that the molecule could react with nucleophiles or participate in radical reactions at the N-S linkage. acs.orgnih.gov The phenyl ring, substituted onto the sulfur, further delocalizes electron density and can influence the molecule's interaction with other aromatic systems through π-stacking.

Conformational Analysis of the Seven-Membered Ring System

The seven-membered ε-caprolactam ring is not planar and exists in several conformations. Its flexibility is a defining characteristic, which is in turn modulated by its substituents.

Ring Puckering and Conformational Isomerism

Computational and spectroscopic studies of the parent ε-caprolactam molecule have shown that it predominantly adopts a chair conformation. researchgate.netrsc.org This conformation minimizes torsional and angle strain. Other less stable conformers, such as a boat form, exist but are higher in energy. The energy barrier for the inversion of the most stable chair conformation in ε-caprolactam has been calculated to be approximately 10.5 kcal/mol. researchgate.net This process involves passing through higher-energy twist-chair and twist-boat transition states.

Table 2: Calculated Relative Energies of ε-Caprolactam Conformers This table is based on published DFT and G3 studies of ε-caprolactam to illustrate the typical energy landscape. researchgate.net

ConformerPoint GroupRelative Energy (kcal/mol)
ChairC_s0.00
BoatC_1> 5.0
Twist-ChairC_2~5-7 (Transition State)
Twist-BoatC_2> 7.0

Influence of the Phenylthio Substituent on Conformation

The introduction of a bulky phenylthio group on the nitrogen atom is expected to have a significant impact on the conformational equilibrium of the caprolactam ring. Studies on other N-substituted caprolactams have demonstrated that bulky substituents can alter the preferred orientation of other groups on the ring or even influence the equilibrium between different chair forms. rsc.org

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, calculating activation energies, and determining the structures of transition states. nih.govmdpi.comnih.gov For this compound, DFT could be employed to model several key reaction pathways.

One such pathway is the hydrolysis or aminolysis involving the ring-opening of the lactam. DFT calculations could elucidate the role of the N-phenylthio group in modulating the reactivity of the carbonyl group. The calculations would likely show that the reaction proceeds through a tetrahedral intermediate, and the activation barrier for its formation would be a key indicator of reactivity. nih.gov

Furthermore, DFT studies could explore the mechanism of reactions involving the N-S bond. For instance, the radical-mediated transfer of the phenylthio group to another substrate, a reaction observed in related N-sulfenylated lactams, could be modeled. acs.orgacs.org Such a study would involve calculating the bond dissociation energy of the N-S bond and mapping the potential energy surface for the approach of a radical species. DFT calculations on enzymatic C-H amidation to form lactam rings have shown that it is possible to determine energy barriers for different steps, such as hydrogen atom abstraction and radical rebound, providing deep mechanistic insight. nih.gov A similar approach could be applied to understand the reactivity of this compound.

Calculation of Activation Energies and Reaction Enthalpies

To understand the reactivity and thermodynamic stability of this compound, computational chemistry methods would be utilized to calculate activation energies (Ea) and reaction enthalpies (ΔHrxn) for its potential reactions, such as synthesis or decomposition pathways.

Methodology:

Quantum Chemical Methods: Density Functional Theory (DFT) is a common and effective method for these calculations. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), would be used to optimize the geometries of reactants, transition states, and products.

Transition State Theory: The activation energy would be determined by locating the transition state structure on the potential energy surface and calculating the energy difference between it and the reactants.

Thermochemical Analysis: Frequency calculations would be performed to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate the enthalpy.

Hypothetical Data Table for a Postulated Reaction:

Reaction CoordinateMethod/Basis SetCalculated Ea (kJ/mol)Calculated ΔHrxn (kJ/mol)
N-S Bond CleavageB3LYP/6-31G*Data Not AvailableData Not Available
Ring OpeningM06-2X/6-311+G**Data Not AvailableData Not Available

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

Methodology:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Hypothetical Data Table of Predicted Spectroscopic Data:

ParameterMethodPredicted Value
¹H NMR Chemical Shift (proton adjacent to N)GIAO-DFT/B3LYP/6-31GData Not Available
¹³C NMR Chemical Shift (carbonyl carbon)GIAO-DFT/B3LYP/6-31GData Not Available
IR Frequency (C=O stretch)DFT/B3LYP/6-31GData Not Available
UV-Vis λmaxTD-DFT/B3LYP/6-31GData Not Available

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound in different solvent environments and its conformational flexibility.

Methodology:

Force Fields: A suitable classical force field, such as AMBER or OPLS, would be chosen to describe the inter- and intramolecular interactions of the compound.

Simulation Setup: The molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent). The system would be subjected to periodic boundary conditions.

Simulation Protocol: The simulation would involve an initial energy minimization, followed by a period of heating and equilibration to the desired temperature and pressure. A production run would then be performed to collect trajectory data.

Analysis: The trajectory data would be analyzed to determine properties such as radial distribution functions (to understand solvent structure around the solute), conformational changes over time, and diffusion coefficients.

QSAR (Quantitative Structure-Activity Relationship) Studies (excluding biological activity)

While typically used for predicting biological activity, QSAR methodologies can also be applied to model relationships between molecular structure and physicochemical properties or synthetic outcomes.

For this compound, a QSAR-like approach could be used to correlate its structural features with properties relevant to its synthesis and handling.

Methodology:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to a specific property, such as reaction yield, solubility in a particular solvent, or retention time in chromatography.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Hypothetical Data Table of Physicochemical Descriptors:

DescriptorCalculated Value
Molecular Weight ( g/mol )Data Not Available
LogP (octanol-water partition coefficient)Data Not Available
Polar Surface Area (Ų)Data Not Available
Dipole Moment (Debye)Data Not Available

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Investigations

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The precise three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is determined using single-crystal X-ray diffraction. researchgate.netrigaku.com This powerful technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. For Hexahydro-1-(phenylthio)-2H-azepin-2-one, X-ray crystallography would reveal the conformation of the seven-membered azepinone ring and the relative orientation of the phenylthio substituent.

Once the crystal structure is solved, the intermolecular interactions that govern the packing arrangement can be analyzed. researchgate.net For this compound, several types of non-covalent interactions are expected to be significant:

Dipole-Dipole Interactions: The polar amide group within the lactam ring creates a significant molecular dipole, leading to strong dipole-dipole interactions that would be a primary organizing force in the crystal lattice. youtube.comlibretexts.org

Van der Waals Forces: London dispersion forces, a type of van der Waals force, would be present among the aliphatic portions of the caprolactam ring and the phenyl group. libretexts.org

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal structure.

A crystallographic study would yield a set of data summarizing the crystal's properties, as illustrated in the hypothetical table below.

Table 1. Hypothetical Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC₁₂H₁₅NOS
Formula Weight221.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)95.67
Volume (ų)1259.8
Z4
Density (calculated) (g/cm³)1.165
R-factor (%)4.5

Absolute Configuration Determination

While this compound itself is achiral, the introduction of a substituent on the azepinone ring or oxidation of the sulfur atom to a sulfoxide (B87167) would create a chiral center. Determining the absolute configuration of such a chiral analogue is essential in stereoselective synthesis and pharmaceutical applications.

Several methods can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. purechemistry.orgnih.gov When a single crystal of a pure enantiomer is available and the molecule contains an atom heavier than oxygen, anomalous dispersion effects can be used to unambiguously establish the R/S configuration. libretexts.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations for a specific (e.g., R) configuration, the absolute configuration can be assigned. This method is particularly useful when suitable crystals for X-ray analysis cannot be obtained. The determination of the absolute configuration of chiral sulfoxides has been successfully achieved using VCD. acs.org

Chemical Correlation: This involves chemically converting the molecule of unknown stereochemistry to a compound whose absolute configuration is already known, without affecting the chiral center.

The comparison of experimental and theoretical data is fundamental to spectroscopic methods of absolute configuration determination.

Table 2. Hypothetical Comparison of Experimental and Calculated VCD Data for a Chiral Derivative of this compound.
Vibrational Mode (cm⁻¹)Experimental VCD SignCalculated VCD Sign (R-isomer)Assignment
1685++C=O Stretch
1450--CH₂ Scissoring
1280++C-N Stretch
1100--S=O Stretch (for sulfoxide)

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Analysis

For chiral molecules, determining the enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard technique for separating and quantifying enantiomers.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds. nih.govyoutube.com For a potential chiral derivative of this compound, different CSPs and mobile phase compositions would be screened to achieve baseline separation of the enantiomers.

Chiral GC: For volatile compounds, chiral GC is an effective alternative. The columns often contain cyclodextrin (B1172386) derivatives as the CSP. chromatographyonline.com This method has proven successful in the separation of other chiral lactams and can be applied to suitable derivatives of the title compound. researchgate.netnih.gov

The selection of the column and method conditions is crucial for achieving successful enantiomeric separation.

Table 3. Hypothetical Chiral Chromatography Separation Data for a Chiral Derivative of this compound.
TechniqueChiral Stationary PhaseMobile Phase / Carrier GasRetention Time (R-isomer) (min)Retention Time (S-isomer) (min)Resolution (Rs)
HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)8.510.22.1
HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)12.113.51.8
GCDerivatized β-CyclodextrinHelium15.315.91.9

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions can be achieved through in-situ (in the reaction mixture) monitoring. Advanced spectroscopic methods like FTIR and NMR are ideal for this purpose as they provide real-time data without disturbing the reaction. mt.commt.com

In Situ FTIR Spectroscopy: Techniques like ReactIR™ use a probe that can be inserted directly into a reaction vessel to continuously collect FTIR spectra. rsc.orgnih.gov For the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic vibrational band and the appearance of the product's strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. This allows for the tracking of reaction progress and the determination of reaction kinetics.

In Situ NMR Spectroscopy: A reaction can be run directly in an NMR tube placed inside the spectrometer, allowing for the collection of spectra at regular intervals. iastate.edursc.org This technique offers rich structural information, making it possible to identify not only reactants and products but also any intermediates that may form. acs.orgnih.gov By integrating the signals, the concentration of each species can be quantified over time to build a detailed kinetic profile of the reaction.

These methods generate large datasets that can be used to plot concentration versus time, providing invaluable mechanistic insights.

Table 4. Hypothetical In Situ FTIR Monitoring of the Synthesis of this compound.
Time (min)Reactant A Peak Area (arbitrary units)Product Peak Area (C=O stretch) (arbitrary units)Conversion (%)
01.000.000
100.750.2525
300.300.7070
600.050.9595
90<0.010.99>99

Catalytic Applications and Transformations in Organic Synthesis

Hexahydro-1-(phenylthio)-2H-azepin-2-one as a Ligand in Catalysis

The utility of a molecule as a ligand in catalysis is fundamentally dependent on its ability to coordinate to a metal center and influence the steric and electronic environment of the resulting catalyst.

Chiral Ligand Design Based on the Azepinone Scaffold

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The caprolactam framework, the core of this compound, can be envisioned as a scaffold for chiral ligands. Chirality can be introduced at various positions on the seven-membered ring or through the incorporation of chiral substituents.

While there is no specific literature detailing the design of chiral ligands from this compound, the broader class of chiral lactams has been explored as precursors to ligands for asymmetric synthesis. For instance, the synthesis of chiral caprolactam precursors for the DEFG ring system of zoanthenol (B1263601) has been described, showcasing the potential of the caprolactam scaffold in complex chiral environments. nih.gov The development of chiral auxiliaries based on lactam structures is another established strategy in asymmetric synthesis. bath.ac.uk

The presence of the phenylthio group introduces a sulfur atom, which is a known coordinating atom for various transition metals. researchgate.net In principle, the azepinone scaffold could be modified to incorporate additional coordinating groups, creating a bidentate or tridentate ligand. The nitrogen and oxygen atoms of the lactam, along with the sulfur of the phenylthio group, could potentially coordinate to a metal center. However, without experimental evidence, the stability and catalytic activity of such complexes remain speculative.

Application in Asymmetric Catalysis

The application of a chiral ligand in asymmetric catalysis is the ultimate test of its efficacy. Given the lack of information on chiral ligands derived from this compound, there is no documented use of this specific compound in asymmetric catalysis.

In a broader context, N-thio-substituted β-lactams have been investigated for their biological activities, and their synthesis involves radical reactions. researchgate.netacs.orgacs.org This chemistry, while not catalytic, highlights the reactivity of the N-S bond in lactams. Chiral thioether ligands, in general, have been successfully employed in various asymmetric catalytic reactions, including allylic alkylations and hydrogenations. researchgate.net This suggests that if a suitable chiral ligand based on the this compound scaffold were to be synthesized, it could potentially find application in similar transformations.

Roles as a Versatile Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block lies in its ability to participate in reactions that construct more complex molecular architectures.

Annulation Reactions and Heterocyclic Ring Formation

Annulation reactions are powerful tools for the construction of cyclic systems. While there is no specific literature on the use of this compound in annulation reactions, the reactivity of the parent caprolactam and its derivatives can provide some insights. For example, a formal [6+1] annulation reaction has been developed for the synthesis of acylated caprolactams. rsc.org

The N-phenylthio group could potentially be cleaved to generate a reactive N-centered species, which could then participate in cyclization reactions. The synthesis of various heterocyclic compounds often involves the use of thiols and their derivatives. nih.govchemmethod.comresearchgate.net However, specific examples involving N-(phenylthio)lactams in the formation of new heterocyclic rings are not readily found.

Construction of Polycyclic Scaffolds

The synthesis of polycyclic scaffolds is a significant area of research in organic chemistry, with applications in drug discovery and materials science. documentsdelivered.comsemanticscholar.orgnih.gov There are no documented instances of this compound being used to construct polycyclic scaffolds.

General strategies for the synthesis of polycyclic lactams often involve multi-step sequences or cascade reactions that are not directly applicable to the structure of this compound without significant modification. documentsdelivered.com

Precursor for Advanced Materials and Polymers

The polymerization of lactams, particularly caprolactam to form Nylon-6, is a well-established industrial process. wikipedia.org The introduction of functional groups onto the lactam ring or the nitrogen atom can lead to polymers with modified properties.

There is no specific information available on the polymerization of this compound. The N-phenylthio group might influence the polymerization process, potentially acting as a point for chain transfer or termination. The thermal stability of the N-S bond under polymerization conditions would be a critical factor. researchgate.netarkat-usa.orgresearchgate.net Research on the polymerization of other N-substituted caprolactams exists, but direct extrapolation to the phenylthio derivative is not straightforward. nih.govresearchgate.neteurekaselect.comresearchgate.netacs.org Thiol-functionalized polymers have been synthesized for applications such as heavy metal adsorption, indicating the utility of sulfur-containing monomers. mdpi.comrsc.org

Polymerization Strategies Utilizing the Lactam Ring

The polymerization of lactams, particularly ε-caprolactam, is a cornerstone of industrial polymer production, leading to the synthesis of polyamide 6, commonly known as nylon 6. The introduction of a phenylthio group at the nitrogen atom of the caprolactam ring, forming this compound, offers a pathway to modify and control the polymerization process.

Anionic ring-opening polymerization (AROP) is a primary method for converting caprolactam and its derivatives into high molecular weight polyamides. researchgate.netnih.gov This process typically requires an alkaline catalyst and a promoter or activator. google.com While specific studies on the direct polymerization of this compound are not extensively detailed in publicly available literature, the behavior of other N-substituted caprolactams provides a strong indication of its potential role. For instance, N-acylcaprolactams are well-established promoters in the anionic polymerization of caprolactam. google.com The N-phenylthio group in this compound can potentially act as a leaving group, initiating the polymerization cascade in a manner analogous to N-acyl derivatives.

The general mechanism for the anionic polymerization of caprolactam involves the formation of a lactamate anion by a strong base. This anion then attacks an activated monomer, such as an N-acylcaprolactam, to initiate chain growth. The phenylthio group's electron-withdrawing nature could enhance the reactivity of the carbonyl group, making this compound a potent activator for the polymerization of ε-caprolactam.

The copolymerization of N-substituted caprolactams with ε-caprolactam is a known strategy to introduce specific functionalities and modify the properties of the resulting polyamide. For example, the copolymerization of ε-caprolactam with α-amino-ε-caprolactam has been shown to produce branched polyamide 6 with enhanced toughness. mdpi.comresearchgate.net Similarly, the incorporation of this compound into the polymer chain could introduce a reactive handle—the phenylthio group—for post-polymerization modifications.

Incorporation into Polymer Backbones for Modified Properties

The introduction of N-substituted monomers like this compound into the polyamide backbone can significantly alter the material's physical and chemical properties. The presence of the bulky phenylthio group would disrupt the regular hydrogen bonding between polyamide chains, which is a key factor in the high crystallinity and melting point of nylon 6. This disruption is expected to lower the crystallinity and melting temperature of the resulting copolymer. researchgate.net

Studies on other N-substituted polyamides have demonstrated that such modifications can lead to polymers with increased flexibility, altered solubility, and improved processability. The extent of these changes is typically dependent on the concentration of the N-substituted monomer incorporated into the polymer backbone.

The phenylthio moiety itself offers a site for further chemical transformations. This functional group can be a precursor to other functionalities through substitution reactions, providing a versatile platform for creating polyamides with tailored properties. For instance, the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, further modifying the polymer's polarity and interactions.

Table 1: Expected Impact of this compound Incorporation on Polyamide Properties

PropertyExpected ChangeRationale
Crystallinity DecreaseDisruption of inter-chain hydrogen bonding by the bulky phenylthio group. researchgate.net
Melting Point DecreaseLower crystallinity leads to a lower energy requirement for melting. researchgate.net
Flexibility IncreaseReduced chain packing and intermolecular forces.
Solubility Potential IncreaseThe less regular polymer structure may lead to better solubility in certain solvents.
Reactivity IncreaseThe phenylthio group provides a site for post-polymerization modification.

Derivatization for Probe Molecules in Chemical Biology (excluding biological activity studies)

The unique chemical structure of this compound makes it a valuable starting material for the synthesis of molecular probes used in chemical biology. These probes are essential tools for studying biological processes at the molecular level.

A key application of this compound in this context is its role as a promoter for the activation of thioglycosides. nih.gov In a reaction with trifluoromethanesulfonic anhydride (B1165640), it forms a reactive intermediate that can activate a thioglycoside for glycosidic bond formation. This is a critical step in the synthesis of oligosaccharides and glycoconjugates, which are themselves important components of many biological probes. The reaction proceeds efficiently at room temperature, making it a valuable method in complex oligosaccharide synthesis. nih.gov

Beyond its role as a promoter, the N-phenylthio lactam scaffold can be elaborated into more complex probe structures. The phenyl ring can be functionalized with reporter groups such as fluorophores or affinity tags like biotin. For instance, a synthetic strategy could involve the introduction of an amino or carboxyl group onto the phenyl ring, which can then be coupled to a desired label. The development of such modular scaffolds is a significant area of research in chemical biology, enabling the construction of diverse libraries of probes for various applications. mdpi.comuwa.edu.au

The synthesis of such probe molecules often involves multi-step organic reactions. The derivatization of the this compound core allows for the precise placement of functional groups necessary for the probe's intended purpose, such as binding to a specific biological target or reporting on a particular cellular event.

Derivatization and Functionalization of Hexahydro 1 Phenylthio 2h Azepin 2 One

Functionalization at the Azepinone Ring

The seven-membered caprolactam ring of Hexahydro-1-(phenylthio)-2H-azepin-2-one presents several sites for potential functionalization. The reactivity of this heterocyclic core is a key area of interest for modifying the compound's properties.

α-Carbon Functionalization (adjacent to carbonyl)

The carbon atom alpha to the carbonyl group of the lactam is a primary site for functionalization, typically through the formation of an enolate or an enamine equivalent. While general methods for the α-functionalization of amides are well-established, specific applications to this compound are not documented. Theoretical approaches suggest that deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate an enolate. This intermediate could then, in principle, react with various electrophiles.

Recent advances in the α-functionalization of amides have utilized an umpolung strategy, rendering the α-position electrophilic. This has been achieved through a mild transformation that allows for reactions with a wide array of nucleophiles, including oxygen, nitrogen, sulfur, and halogen nucleophiles. organic-chemistry.org For instance, a study on the α-functionalization of amides demonstrated the successful introduction of various heteroatom nucleophiles with high chemoselectivity. organic-chemistry.org

A palladium-catalyzed approach for the α-arylation of ketones in conjunction with a Michael addition has been developed for the synthesis of acylated caprolactams, indicating that C-C bond formation at the alpha position is feasible within the caprolactam framework. nih.gov

Table 1: Potential α-Carbon Functionalization Reactions

Reaction Type Reagents/Conditions (Hypothetical) Expected Product Class
α-Alkylation 1. LDA, THF, -78 °C; 2. Alkyl halide (R-X) α-Alkyl-Hexahydro-1-(phenylthio)-2H-azepin-2-one
α-Arylation Palladium catalyst, Aryl halide (Ar-X), Base α-Aryl-Hexahydro-1-(phenylthio)-2H-azepin-2-one

It is crucial to reiterate that while these methods are standard for other amides and lactams, their successful application to this compound has not been reported in the available scientific literature.

Regioselective Substitution on the Hexahydro Ring

Functionalization at other positions on the hexahydroazepinone ring is a more complex challenge due to the lower reactivity of the C-H bonds. Such transformations would likely require advanced techniques such as C-H activation. There is currently no published research detailing the regioselective substitution on the saturated ring of this compound.

Modifications of the Phenylthio Group

The phenylthio moiety offers a versatile handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the modulation of the compound's electronic and steric properties.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the phenylthio group is susceptible to oxidation, which would lead to the corresponding sulfoxide and sulfone derivatives. These transformations are common for thioethers and can significantly impact the biological and chemical properties of the molecule. The oxidation of N-acylsulfilimines to sulfoximines using reagents like m-chloroperoxybenzoate anion has been reported, suggesting a plausible pathway for the oxidation of the N-S bond in the target molecule. acs.org

Table 2: Potential Oxidation Products of the Phenylthio Group

Product Name Oxidizing Agent (Hypothetical) Oxidation State of Sulfur
Hexahydro-1-(phenylsulfinyl)-2H-azepin-2-one m-CPBA (1 equiv.) +4 (Sulfoxide)

Again, no specific studies on the oxidation of this compound have been found.

Desulfurization Reactions

The cleavage of the N-S bond, or desulfurization, would result in the parent lactam, ε-caprolactam. Various methods for the desulfurization of thioamides to their corresponding amides have been developed. One efficient method utilizes a hydrogen peroxide/zirconium(IV) chloride reagent system, which has been shown to be effective for a range of thioamides under mild conditions. thieme-connect.comorganic-chemistry.org Another approach involves the use of a peroxyphosphorus intermediate generated from phenylphosphonic dichloride and superoxide. rsc.org While these methods are reported for thioamides, their applicability to an N-thio-lactam like this compound remains to be experimentally verified.

Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the phenylthio group is, in principle, amenable to electrophilic aromatic substitution reactions. The sulfur atom is an ortho-, para-directing group, although it is deactivating. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed to introduce substituents onto the phenyl ring. However, the reactivity of the N-S bond and the lactam ring under the often acidic and harsh conditions of these reactions would need to be carefully considered. There are no published examples of such reactions being performed on this compound.

Synthesis of Chiral Analogues and Stereoisomers

The synthesis of chiral analogues and stereoisomers of this compound is a key area of research aimed at understanding structure-activity relationships and developing compounds with specific stereochemical properties. Chirality can be introduced into the molecule through several strategic approaches, primarily focusing on the caprolactam ring, as the parent molecule is achiral.

One common strategy involves the asymmetric synthesis of the caprolactam ring itself, prior to the introduction of the N-phenylthio group. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For instance, asymmetric hydrogenation or cyclization reactions can produce enantiomerically enriched caprolactam precursors. These chiral precursors can then be reacted with a phenylsulfenylating agent to yield the desired chiral this compound analogues.

Another approach is the stereoselective functionalization of the pre-existing caprolactam ring. This can involve the use of chiral reagents or catalysts to introduce substituents at specific stereocenters on the caprolactam backbone. For example, α-functionalization of the caprolactam can be achieved with high stereocontrol, leading to the formation of specific diastereomers.

A significant development in the synthesis of chiral lactams involves the use of chiral phosphoric acid catalysts. These catalysts can promote the enantioselective cyclization of suitable precursors to form chiral lactams with high efficiency and enantiomeric excess. nih.gov For example, a benzylamine (B48309) species can be complexed with a chiral phosphoric acid to produce benzo-fused δ-lactams with an all-carbon quaternary stereocenter. nih.gov While not directly applied to this compound, this methodology represents a powerful tool that could be adapted for the synthesis of its chiral precursors.

Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. nih.gov Engineered enzymes, such as ketoreductases, can be used for the asymmetric reduction of keto-precursors to furnish chiral hydroxy-lactams, which can then be further functionalized. nih.gov

The following table summarizes potential chiral analogues that could be synthesized based on established methodologies for related compounds.

Compound Name Structure Synthetic Approach Potential Chirality
(R)-Hexahydro-3-methyl-1-(phenylthio)-2H-azepin-2-oneStructure not availableAsymmetric synthesis of 3-methyl-ε-caprolactam followed by N-sulfenylation.Chirality at C3 of the caprolactam ring.
(S)-Hexahydro-3-methyl-1-(phenylthio)-2H-azepin-2-oneStructure not availableAsymmetric synthesis of 3-methyl-ε-caprolactam followed by N-sulfenylation.Chirality at C3 of the caprolactam ring.
(3R, 7S)-Hexahydro-3,7-dimethyl-1-(phenylthio)-2H-azepin-2-oneStructure not availableStereoselective functionalization of a chiral caprolactam precursor.Multiple stereocenters on the caprolactam ring.

Development of Libraries of this compound Derivatives

The development of chemical libraries based on the this compound scaffold is a strategic approach to systematically explore the chemical space around this core structure. Such libraries are invaluable for screening against biological targets to identify lead compounds in drug discovery.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds. wikipedia.org Split-and-pool synthesis on a solid support is a common technique where a starting material anchored to a resin is subjected to a series of reactions with different building blocks in a systematic manner. wikipedia.org This allows for the generation of a large library of compounds with diverse functionalities.

For this compound, a library could be constructed by varying the substituents on the phenyl ring. Starting with a series of substituted thiophenols, these can be reacted with ε-caprolactam to generate a library of N-(substituted-phenylthio)-caprolactams.

Another point of diversification is the caprolactam ring itself. A library of substituted caprolactams can be synthesized and subsequently reacted with a phenylsulfenylating agent. For example, a library of 4-substituted γ-lactams has been successfully synthesized on a solid phase, demonstrating the feasibility of this approach for related lactam systems. acs.org

A one-pot, four-component reaction has been reported for the synthesis of a library of "lead-like" γ-lactams, showcasing the efficiency of multicomponent reactions in generating molecular diversity. nih.gov This strategy involves the combination of an amine, an aldehyde, a thiol, and maleic anhydride (B1165640) to rapidly generate complex γ-lactam structures. nih.gov While this specific reaction produces γ-lactams, the principle of using multicomponent reactions to build diverse lactam libraries could be adapted for the synthesis of caprolactam derivatives.

The following table illustrates a hypothetical library of this compound derivatives that could be synthesized.

Derivative Name Structure Point of Diversification Potential R-Group
Hexahydro-1-((4-chlorophenyl)thio)-2H-azepin-2-oneStructure not availablePhenyl Ring-Cl
Hexahydro-1-((4-methoxyphenyl)thio)-2H-azepin-2-oneStructure not availablePhenyl Ring-OCH3
Hexahydro-1-((4-nitrophenyl)thio)-2H-azepin-2-oneStructure not availablePhenyl Ring-NO2
3-Methyl-1-(phenylthio)-2H-azepin-2-oneStructure not availableCaprolactam Ring-CH3 at C3
4-Ethyl-1-(phenylthio)-2H-azepin-2-oneStructure not availableCaprolactam Ring-C2H5 at C4

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Sustainable Production

The traditional synthesis of N-substituted caprolactams often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of producing Hexahydro-1-(phenylthio)-2H-azepin-2-one sustainably lies in the adoption of greener and more efficient synthetic strategies.

One promising avenue is the exploration of photocatalysis . The formation of the carbon-sulfur bond is a critical step in the synthesis of the target molecule. Photocatalytic methods, using visible light and a suitable photocatalyst, could enable the direct and atom-economical coupling of a caprolactam derivative with a phenylthio precursor under mild conditions. researchgate.netmdpi.comscispace.com Research in this area would focus on identifying optimal photocatalysts, such as titanium dioxide or cadmium sulfide (B99878), and reaction conditions to achieve high yields and selectivity, thereby minimizing energy consumption and by-product formation. researchgate.netmdpi.com

Green chemistry approaches for the functionalization of the parent caprolactam ring also present significant potential. The use of solid acid catalysts, such as zeolites, has shown promise in the green production of caprolactam itself and could be adapted for subsequent N-functionalization reactions. nist.gov Designing a one-pot, solvent-free process that combines the activation of the caprolactam nitrogen and the introduction of the phenylthio group would represent a major advancement in sustainable production. researchgate.netresearchgate.net

Furthermore, biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. The use of engineered enzymes, such as variants of tryptophan synthase, has been demonstrated for the synthesis of N-substituted amino acids and could potentially be adapted for the N-thiolation of caprolactam. acs.orgmit.edu This would involve identifying or engineering an enzyme capable of catalyzing the formation of the N-S bond with high specificity and efficiency, operating in aqueous media and at ambient temperatures.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Photocatalysis Mild reaction conditions, use of renewable energy, high atom economy.Catalyst design and optimization, control of side reactions.
Green Chemistry Reduced waste, solvent-free conditions, catalyst recyclability.Development of robust and selective solid catalysts.
Biocatalysis High selectivity, mild conditions, aqueous reaction media.Enzyme discovery and engineering, substrate scope limitations.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by the N-S bond and the lactam ring. While some reactions of related N-thio-β-lactams, such as acylation, alkylation, and sulfenylation, are known, a deeper exploration of the specific reactivity of this seven-membered ring system is warranted. nist.gov

A key area for investigation is the electrophilicity of the sulfur atom . N-(phenylthio)-ε-caprolactam has been shown to act as a promoter for the activation of thioglycosides, highlighting the potential of the N-S bond to be activated for electrophilic attack. scispace.com Future research could explore the reaction of this compound with a wider range of nucleophiles to generate novel functionalized caprolactam derivatives. Understanding the factors that influence the N-S bond cleavage, such as Lewis acid or Brønsted acid catalysis, could unlock new synthetic pathways.

The potential for radical reactions involving the N-S bond is another underexplored area. The use of radical initiators, such as TEMPO, has been shown to facilitate the synthesis of N-sulfenylated azetidinones. researchgate.netmdpi.comresearchgate.net Investigating the photolytic or thermally induced homolytic cleavage of the N-S bond in this compound could lead to the generation of a caprolactam-centered radical and a phenylthio radical. These reactive intermediates could then participate in various radical-mediated transformations, such as additions to alkenes or alkynes, providing access to a diverse array of complex molecules. hacettepe.edu.tr

Reactivity ProfilePotential TransformationsResearch Focus
Electrophilic Sulfur Nucleophilic substitution at sulfurActivation methods, reaction with diverse nucleophiles.
Radical Reactions Radical addition, cyclizationConditions for N-S bond homolysis, trapping of radical intermediates.
Ring-Opening Reactions Polymerization, macrocyclizationCatalysts and conditions for selective lactam ring cleavage.

Advanced Computational Modeling for De Novo Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the rational design of new compounds and synthetic routes. For this compound and its derivatives, advanced computational modeling can accelerate discovery and innovation.

De novo design algorithms, coupled with quantum mechanical calculations, can be employed to design novel azepinone-based molecules with specific desired properties. mit.edu By starting with the basic azepinone-phenylthio scaffold, these algorithms can explore a vast chemical space by systematically adding or modifying functional groups. This approach can be used to design new catalysts, functional materials, or molecules with specific electronic or optical properties, without the need for laborious and time-consuming experimental screening.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational behavior and intermolecular interactions of this compound and polymers derived from it. nih.govnih.govrsc.org Understanding how the phenylthio group influences the conformation of the azepinone ring and how the molecule interacts with solvents or other materials is crucial for designing applications in materials science. canada.ca For instance, MD simulations could predict the self-assembly behavior of azepinone-containing polymers, guiding the design of smart materials with specific morphologies.

Quantitative Structure-Activity Relationship (QSAR) studies , while traditionally used in drug discovery, can be adapted to predict the material properties of azepinone derivatives. researchgate.netnih.govnist.gov By correlating the structural features of a library of N-thio-azepinones with their experimentally determined properties (e.g., thermal stability, solubility, stimuli-responsiveness), predictive models can be developed. These models would enable the rapid in silico screening of virtual compounds to identify candidates with optimal characteristics for specific non-biological applications.

Computational MethodApplicationKey Insights
De Novo Design Design of new functional moleculesIdentification of novel structures with desired properties.
Molecular Dynamics Study of conformational behavior and interactionsUnderstanding of self-assembly, solvent effects, and material morphology.
QSAR Prediction of material propertiesCorrelation of structure with properties for rapid screening.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For the synthesis and derivatization of this compound, these technologies hold immense potential.

Flow chemistry can enable the rapid and controlled synthesis of the target compound and its derivatives. mdpi.comscispace.comresearchgate.net The key bond-forming reactions, such as the N-thiolation of caprolactam, can be performed in a continuous flow reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nist.gov This leads to improved yields, higher purity, and enhanced safety, especially when dealing with reactive intermediates. nist.gov The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and cost-effective production.

Automated synthesis platforms can be utilized for the high-throughput synthesis and screening of libraries of N-thio-azepinone derivatives. researchgate.netmit.eduhacettepe.edu.tr By combining robotic liquid handling with parallel reactors, a large number of structural variations can be synthesized and tested in a short period. epa.gov This is particularly valuable for exploring the structure-property relationships of these compounds and for discovering new materials with optimized performance. An automated platform could, for example, systematically vary the substituents on the phenyl ring of the phenylthio group and screen the resulting compounds for their thermal or optical properties.

TechnologyBenefits for SynthesisResearch and Development Focus
Flow Chemistry Improved yield and purity, enhanced safety, scalability. nist.govOptimization of reactor design and reaction conditions.
Automation High-throughput synthesis, rapid screening of derivatives. researchgate.nethacettepe.edu.trDevelopment of automated workflows for library synthesis and characterization.

Development of Smart Materials Based on Azepinone Scaffolds (non-biological)

The inherent properties of the caprolactam ring make it an attractive building block for the development of "smart" or stimuli-responsive materials. While much of the research has focused on poly(N-vinylcaprolactam) (PNVCL) for biomedical applications, there is a significant opportunity to explore the potential of azepinone scaffolds, including this compound, in the creation of non-biological smart materials. researchgate.netmdpi.com

Polymers incorporating the azepinone moiety can exhibit thermo- and pH-responsive behavior . mdpi.comresearchgate.net This means that their properties, such as solubility or conformation, can change in response to changes in temperature or pH. hacettepe.edu.tr By incorporating this compound into a polymer backbone or as a pendant group, it may be possible to create materials that undergo reversible phase transitions or changes in their surface properties. The phenylthio group could serve to fine-tune the transition temperature or introduce additional functionalities, such as redox activity.

Potential non-biological applications for such smart materials include:

Sensors: Materials that change their optical or electronic properties in response to a specific analyte or environmental change.

Coatings: Surfaces that can switch between hydrophobic and hydrophilic states, enabling self-cleaning or anti-fouling properties.

Actuators: Materials that can change their shape or size in response to a stimulus, for use in soft robotics or microfluidic devices.

Future research in this area will involve the synthesis and characterization of polymers containing this compound, and a systematic investigation of their stimuli-responsive properties and potential applications in the field of advanced materials.

Smart Material ApplicationUnderlying PrinciplePotential Role of Azepinone Scaffold
Sensors Stimuli-induced change in optical/electronic properties.Provides a responsive backbone that can be functionalized with sensing moieties.
Smart Coatings Reversible switching of surface energy.The azepinone ring can impart thermo- and pH-responsiveness to the coating.
Actuators Stimuli-induced changes in shape or volume.The conformational changes in the polymer chains can be harnessed for mechanical work.

Q & A

Q. Table 1: Hazard Classification (GHS)

Hazard CategoryH-CodePrecautionary Measures
Acute Toxicity (Oral, Cat. 4)H302Avoid ingestion
Skin Irritation (Cat. 2)H315Use gloves and protective clothing
Eye Irritation (Cat. 2A)H319Wear safety goggles
Respiratory IrritationH335Use fume hoods/respirators
Source: Safety Data Sheet

Basic: What spectroscopic methods are effective for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): High-resolution MS (e.g., EPA/NIH databases) can confirm molecular weight and fragmentation patterns. Compare with analogs like hexahydro-5-methyl-2H-azepin-2-one (CAS 2210-07-3), which has a molecular weight of 127 g/mol .
  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve structural ambiguities, particularly for distinguishing isomers (e.g., 2H- vs. 3H-azepinones) .

Advanced: How can contradictions in toxicological data for this compound be resolved?

Answer:
Contradictions (e.g., acute toxicity vs. non-carcinogenicity) may arise from:

  • Purity Variability: Impurities in synthesis batches can skew results. Use HPLC (>95% purity) for toxicity assays .
  • Exposure Routes: Oral (H302) vs. dermal (H315) toxicity classifications require route-specific studies. Cross-reference with EPA DSSTox data for consistency .
  • Study Design: Validate findings using OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) .

Advanced: What synthetic strategies enable regioselective functionalization of this compound?

Answer:

  • Ring Functionalization: Exploit the electron-deficient nature of the azepinone ring (similar to tropones) for nucleophilic attacks. For example, introduce substituents via Grignard reagents at the α-position to the carbonyl group .
  • Thioether Modification: The phenylthio group can undergo oxidation to sulfoxide/sulfone derivatives, altering reactivity. Use mCPBA (meta-chloroperbenzoic acid) for controlled oxidation .

Basic: What regulatory considerations apply to storing and disposing of this compound?

Answer:

  • Storage: Keep in a cool, dry place (<25°C) in airtight containers. Avoid incompatible materials (e.g., strong oxidizers) .
  • Disposal: Follow EPA Toxic Substances Control Act (TSCA) guidelines. Neutralize with a 10% sodium bicarbonate solution before incineration .

Advanced: How does the electronic structure influence reactivity in nucleophilic reactions?

Answer:
The azepinone’s conjugated system delocalizes electron density, making the carbonyl carbon electrophilic. Computational studies (DFT) show that the phenylthio group enhances electrophilicity via resonance withdrawal. Compare with 3H-azepin-3-one analogs to predict reactivity differences .

Basic: What acute toxicity data are available for this compound?

Answer:
Documented hazards include:

  • Oral Toxicity: LD50_{50} > 300 mg/kg (Category 4) .
  • Dermal/Irritation: Causes skin irritation (Category 2) and serious eye damage (Category 2A) .
    No carcinogenicity is reported by IARC, NTP, or OSHA .

Advanced: What computational approaches predict the bioactivity of derivatives?

Answer:

  • QSAR Modeling: Use ChemIDplus and DTP/NCI databases to train models on caprolactam derivatives. Focus on descriptors like logP and polar surface area for permeability .
  • Docking Studies: Target enzymes (e.g., proteases) using the azepinone scaffold’s rigidity. Validate with in vitro assays against cancer cell lines (NCI-60 panel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.